molecular formula C16H22F3N3O2 B13934623 Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13934623
M. Wt: 345.36 g/mol
InChI Key: QATKAZYZMFCOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2 and a molecular weight of 345.36 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an amino group, and a piperazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H22F3N3O2

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)11-4-5-13(20)12(10-11)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3

InChI Key

QATKAZYZMFCOBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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